molecular formula C5H11NO B15315978 1-Amino-3-methylbut-3-en-2-ol

1-Amino-3-methylbut-3-en-2-ol

Cat. No.: B15315978
M. Wt: 101.15 g/mol
InChI Key: NTKSLCGTSLOBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methylbut-3-en-2-ol is an organic compound with the molecular formula C5H11NO. It is a versatile compound used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes an amino group and a hydroxyl group attached to a butenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-methylbut-3-en-2-ol can be synthesized through several methods. One common method involves the reaction of isobutene (2-methylpropene) with formaldehyde, followed by the addition of ammonia. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-Amino-3-methylbut-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-methylbut-3-en-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-methylbut-3-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-amino-3-methylbut-3-en-2-ol

InChI

InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h5,7H,1,3,6H2,2H3

InChI Key

NTKSLCGTSLOBPT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.